2-chloro-6,6-dioxo-5H,7H,8H-6lambda6-thiopyrano[4,3-b]pyridine-3-carbonitrile
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Overview
Description
2-chloro-6,6-dioxo-5H,7H,8H-6lambda6-thiopyrano[4,3-b]pyridine-3-carbonitrile is a complex organic compound with a unique structure that includes a thiopyrano[4,3-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6,6-dioxo-5H,7H,8H-6lambda6-thiopyrano[4,3-b]pyridine-3-carbonitrile typically involves multiple steps. One common method starts with the preparation of the thiopyrano[4,3-b]pyridine core, followed by chlorination and introduction of the carbonitrile group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would require optimization of the reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-6,6-dioxo-5H,7H,8H-6lambda6-thiopyrano[4,3-b]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of new derivatives.
Substitution: The chlorine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst choice .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-chloro-6,6-dioxo-5H,7H,8H-6lambda6-thiopyrano[4,3-b]pyridine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-chloro-6,6-dioxo-5H,7H,8H-6lambda6-thiopyrano[4,3-b]pyridine-3-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-7,8-dihydro-5H-thiino[4,3-b]pyridine-3-carbonitrile 6,6-dioxide
- 2-chloro-5H,7H,8H-thiopyrano[4,3-b]pyridine-3-carbonitrile
Uniqueness
Compared to similar compounds, 2-chloro-6,6-dioxo-5H,7H,8H-6lambda6-thiopyrano[4,3-b]pyridine-3-carbonitrile stands out due to its specific functional groups and structural configuration.
Properties
IUPAC Name |
2-chloro-6,6-dioxo-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2S/c10-9-6(4-11)3-7-5-15(13,14)2-1-8(7)12-9/h3H,1-2,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWNJXKWZTKTFTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC2=CC(=C(N=C21)Cl)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1247793-72-1 |
Source
|
Record name | 2-chloro-6,6-dioxo-5H,7H,8H-6lambda6-thiopyrano[4,3-b]pyridine-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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